Cas no 195628-18-3 ((3R,4R)-rel-3-Hydroxy-4-piperidinemethanol)

(3R,4R)-rel-3-Hydroxy-4-piperidinemethanol is a chiral piperidine derivative with significant utility in pharmaceutical and organic synthesis. Its stereochemically defined structure, featuring hydroxyl and hydroxymethyl functional groups at the 3- and 4-positions, makes it a valuable intermediate for the preparation of bioactive compounds, particularly in asymmetric synthesis. The compound’s rigid piperidine scaffold enhances its role in designing ligands and catalysts, while its polar functional groups improve solubility and reactivity in diverse reaction conditions. High purity and well-defined stereochemistry ensure reproducibility in research and industrial applications, making it a preferred choice for medicinal chemistry and fine chemical synthesis.
(3R,4R)-rel-3-Hydroxy-4-piperidinemethanol structure
195628-18-3 structure
Product Name:(3R,4R)-rel-3-Hydroxy-4-piperidinemethanol
CAS No:195628-18-3
MF:C6H13NO2
MW:131.172921895981
MDL:MFCD21090680
CID:3168255
PubChem ID:23382272
Update Time:2025-06-10

(3R,4R)-rel-3-Hydroxy-4-piperidinemethanol Chemical and Physical Properties

Names and Identifiers

    • (3R,4R)-4-(HYDROXYMETHYL)PIPERIDIN-3-OL
    • TRANS-3-HYDROXY-4-PIPERIDINEMETHANOL
    • trans-4-(hydroxymethyl)-3-piperidinol
    • (3R,4R)-Rel-3-Hydroxy-4-piperidinemethanol
    • 4-Piperidinemethanol,3-hydroxy-,(3R,4R)-rel-
    • 4-Piperidinemethanol, 3-hydroxy-, (3R,4R)-rel-
    • MFCD21090680
    • (3R,4R)-3-Hydroxy-4-piperidinemethanol
    • CS-0057740
    • P12895
    • 195628-18-3
    • AKOS025403744
    • DTXSID301284797
    • SCHEMBL505465
    • (3R,4R)-rel-3-Hydroxy-4-piperidinemethanol
    • MDL: MFCD21090680
    • Inchi: 1S/C6H13NO2/c8-4-5-1-2-7-3-6(5)9/h5-9H,1-4H2/t5-,6+/m1/s1
    • InChI Key: COQKGJIYPZVMSJ-RITPCOANSA-N
    • SMILES: O[C@H]1CNCC[C@@H]1CO

Computed Properties

  • Exact Mass: 131.094628657g/mol
  • Monoisotopic Mass: 131.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 87.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 52.5Ų

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(3R,4R)-rel-3-Hydroxy-4-piperidinemethanol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:195628-18-3)
Order Number:A1240217
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 21:34
Price ($):304
Email:sales@amadischem.com

(3R,4R)-rel-3-Hydroxy-4-piperidinemethanol Related Literature

Additional information on (3R,4R)-rel-3-Hydroxy-4-piperidinemethanol

Comprehensive Overview of (3R,4R)-rel-3-Hydroxy-4-piperidinemethanol (CAS No. 195628-18-3)

(3R,4R)-rel-3-Hydroxy-4-piperidinemethanol (CAS No. 195628-18-3) is a chiral piperidine derivative that has garnered significant attention in pharmaceutical and organic chemistry research. This compound, characterized by its hydroxyl and methanol functional groups, serves as a versatile intermediate in the synthesis of bioactive molecules. Its stereochemistry, defined by the (3R,4R)-rel configuration, plays a critical role in its interactions with biological targets, making it a valuable scaffold for drug discovery.

In recent years, the demand for chiral building blocks like (3R,4R)-rel-3-Hydroxy-4-piperidinemethanol has surged due to their applications in asymmetric synthesis and medicinal chemistry. Researchers are particularly interested in its potential to modulate enzyme activity or receptor binding, which aligns with the growing focus on precision medicine and targeted therapies. The compound's piperidine core is a common motif in FDA-approved drugs, underscoring its relevance in modern pharmacology.

From a synthetic perspective, (3R,4R)-rel-3-Hydroxy-4-piperidinemethanol offers opportunities for structure-activity relationship (SAR) studies. Its hydroxy and methanol groups can be further functionalized to explore novel chemical space, a strategy often employed in fragment-based drug design. This adaptability has made it a subject of interest in academic and industrial labs, particularly those working on central nervous system (CNS) disorders or anti-inflammatory agents.

The compound's physicochemical properties, such as its logP and hydrogen bonding capacity, are frequently analyzed to predict its bioavailability and membrane permeability. These metrics are critical for drug-likeness assessments, a topic highly searched in computational chemistry forums. Additionally, its stability under various pH conditions is often studied to optimize formulation strategies, reflecting the industry's emphasis on drug delivery systems.

Beyond pharmaceuticals, (3R,4R)-rel-3-Hydroxy-4-piperidinemethanol has applications in catalysis and material science. Its chiral environment can influence asymmetric catalytic reactions, a hot topic in green chemistry circles. Moreover, its potential as a ligand for metal-organic frameworks (MOFs) is being explored, tying into the broader interest in sustainable materials.

Analytical techniques like NMR, HPLC, and mass spectrometry are routinely used to characterize this compound, ensuring its purity and stereochemical integrity. These methods align with the quality-by-design (QbD) principles dominating regulatory discussions. For researchers sourcing 195628-18-3, vendor reliability and certificates of analysis (CoA) are frequently searched keywords, highlighting the importance of transparency in chemical supply chains.

In summary, (3R,4R)-rel-3-Hydroxy-4-piperidinemethanol exemplifies the intersection of chiral synthesis, drug development, and materials innovation. Its multifaceted applications and rigorous characterization requirements make it a compound of enduring scientific and industrial value.

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Amadis Chemical Company Limited
(CAS:195628-18-3)
A1240217
Purity:99%
Quantity:1g
Price ($):304
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